molecular formula C15H12F2OS B1334111 3,5-Difluoro-4'-(ethylthio)benzophenone CAS No. 844885-23-0

3,5-Difluoro-4'-(ethylthio)benzophenone

Cat. No.: B1334111
CAS No.: 844885-23-0
M. Wt: 278.3 g/mol
InChI Key: ZGIUAJGFOFIFLK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4'-(ethylthio)benzophenone is a useful research compound. Its molecular formula is C15H12F2OS and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Environmental Impact and Treatment :

    • Chlorination Disinfection: Liu et al. (2016) explored the transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in the chlorination disinfection process, highlighting the formation of toxic by-products in water treatment and potential ecological risks (Liu, Wei, Liu, & Du, 2016).
    • Oxidation During Water Treatment: Yang and Ying (2013) investigated the oxidation of BP-3, a sunscreen agent structurally related to benzophenones, by aqueous ferrate(VI), demonstrating its effectiveness in water treatment (Yang & Ying, 2013).
  • Material Science and Polymer Chemistry :

    • Photocrosslinking in Polymers: Wang et al. (2005) studied the photocrosslinking of poly(ethylene terephthalate) copolymers containing benzophenone chromophores, showing increased crosslinking efficiency and changes in polymer properties upon UV irradiation (Wang, Nayak, Creed, Hoyle, & Mathias, 2005).
  • Photoreactive Applications in Chemistry :

    • Photoaffinity Labels: Rosen (1993) utilized benzophenone as the photoreactive moiety in synthesizing water-soluble, fluorescent photoaffinity labels, demonstrating its utility in biochemistry for studying protein interactions (Rosen, 1993).
    • Photoinduced Covalent Attachment: Dormán et al. (2016) reviewed the applications of BP photochemistry in biological and material sciences, highlighting its role in binding site mapping and bioconjugation (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
  • Endocrine-Disrupting Chemical Research :

    • Degradation and Toxicity Assessment: Zúñiga-Benítez et al. (2016) examined the photocatalytic degradation of BP-3, demonstrating its potential as an endocrine disruptor and proposing methods for its removal from water (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
  • Pharmacology and Toxicology :

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUAJGFOFIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374261
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-23-0
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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